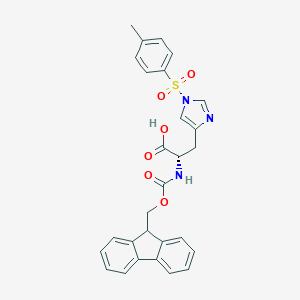

Fmoc-His(Tos)-OH

Übersicht

Beschreibung

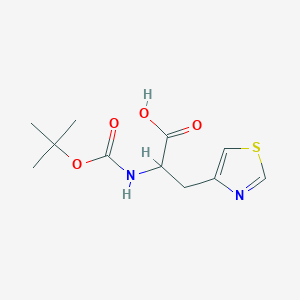

Fmoc-His(Tos)-OH is a synthetic molecule used in biochemistry and molecular biology. It is a peptide-based reagent commonly used as a linker molecule in solid-phase peptide synthesis (SPPS). This compound is an important tool in the development of peptide-based drugs, antibodies, and other biotechnological products. It is also used in peptide synthesis, purification, and characterization.

Wissenschaftliche Forschungsanwendungen

Biomedizinische Anwendungen

Fmoc-His(Tos)-OH wird zur Herstellung von Peptid-basierten Hydrogelen (PHGs) verwendet, die biokompatible Materialien sind, die sich für verschiedene biologische, biomedizinische und biotechnologische Anwendungen eignen . Diese Hydrogele können als Arzneimittelverabreichungssysteme und diagnostische Werkzeuge für die Bildgebung eingesetzt werden .

Gewebetechnik

Die Fmoc-Derivate bestimmter Peptide haben in der Gewebetechnik Potenzial gezeigt . So zum Beispiel wurde festgestellt, dass das Fmoc-K3-Hydrogel die Zelladhäsion, das Überleben und die Vervielfältigung unterstützt, was es zu einem potenziellen Material für die Gewebetechnik macht .

Selbstassemblierende Materialien

this compound besitzt wie andere Fmoc-modifizierte Aminosäuren und kurze Peptide hervorragende Selbstassemblierungseigenschaften . Diese Eigenschaft ist auf die inhärente Hydrophobie und Aromatizität der Fmoc-Einheit zurückzuführen, die die Assoziation von Bausteinen fördern kann .

Bio-Templaten

Die Selbstassemblierungseigenschaften von this compound machen es auch nützlich beim Bio-Templaten . Dabei werden biologische Moleküle als Vorlagen verwendet, um Nanostrukturen mit unterschiedlichen Morphologien zu erzeugen .

Optische Anwendungen

Die Aromatizität der Fmoc-Einheit in this compound kann in optischen Anwendungen genutzt werden . Dies liegt daran, dass aromatische Verbindungen aufgrund ihrer konjugierten Pi-Elektronensysteme oft einzigartige optische Eigenschaften haben

Wirkmechanismus

Target of Action

Fmoc-His(Tos)-OH is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino acids that are being linked together to form peptides . The role of this compound is to protect the amino group during peptide synthesis, preventing premature reactions .

Mode of Action

This compound interacts with its targets (amino acids) through a process known as Fmoc-based solid-phase peptide synthesis . This process involves the stepwise addition of amino acids to a growing peptide chain, which is attached to an insoluble resin . The Fmoc group serves as a temporary protecting group for the amino terminus of the peptide chain, preventing it from reacting until it is selectively removed .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is peptide synthesis . The compound plays a crucial role in the formation of peptide bonds, which link individual amino acids together to form peptides . The downstream effects of this process include the production of peptides that can serve a variety of biological functions, depending on their specific amino acid sequences .

Pharmacokinetics

The efficiency of its use in peptide synthesis can be influenced by factors such as the concentration of the reagent, the reaction conditions, and the nature of the amino acids being linked .

Result of Action

The result of this compound’s action is the successful synthesis of peptides with a specific sequence of amino acids . These peptides can then be used in a variety of applications, ranging from biological research to the development of new pharmaceuticals .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the pH of the reaction environment can affect the efficiency of Fmoc deprotection . Additionally, the temperature and solvent used can also impact the overall success of the peptide synthesis .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N3O6S/c1-18-10-12-20(13-11-18)38(35,36)31-15-19(29-17-31)14-26(27(32)33)30-28(34)37-16-25-23-8-4-2-6-21(23)22-7-3-5-9-24(22)25/h2-13,15,17,25-26H,14,16H2,1H3,(H,30,34)(H,32,33)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHAKSHNECOECCD-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583802 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-(4-methylbenzene-1-sulfonyl)-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

531.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112380-10-6 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-(4-methylbenzene-1-sulfonyl)-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

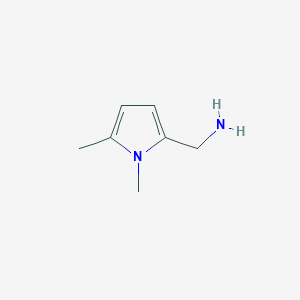

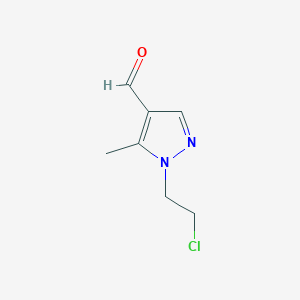

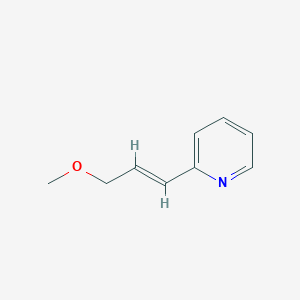

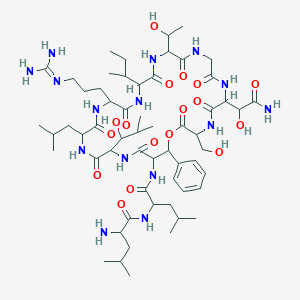

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.